molecular formula C8H7ClFNO B12835039 Acetanilide, 5'-chloro-2'-fluoro- CAS No. 398-89-0

Acetanilide, 5'-chloro-2'-fluoro-

Cat. No.: B12835039
CAS No.: 398-89-0
M. Wt: 187.60 g/mol
InChI Key: UPSPWQXTRIIBEC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-chloro-2-fluorophenyl)acetamide can be synthesized through the acylation of 5-chloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-chloro-2-fluorophenyl)acetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-(5-chloro-2-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)acetamide
  • N-(3-chloro-2-fluorophenyl)acetamide
  • N-(5-chloro-3-fluorophenyl)acetamide

Uniqueness

N-(5-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 5-chloro-2-fluoro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it a valuable compound for targeted applications .

Properties

CAS No.

398-89-0

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

N-(5-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

UPSPWQXTRIIBEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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